1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, also known as TAK-659, is a novel small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B cells. TAK-659 has shown promise as a potential therapeutic agent for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用機序
1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione selectively binds to the active site of BTK, which prevents BTK from phosphorylating downstream targets in the B-cell receptor signaling pathway. This results in the inhibition of B-cell proliferation and survival, as well as the suppression of cytokine production and immune cell activation.
Biochemical and Physiological Effects:
1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit cell proliferation and migration. 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione also enhances the activity of other anti-cancer agents, such as venetoclax and rituximab, by sensitizing B-cell malignancies to these agents. In preclinical models, 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has shown efficacy against CLL and NHL, including those with high-risk genetic features.
実験室実験の利点と制限
One advantage of 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is its selectivity for BTK, which minimizes off-target effects and reduces toxicity. 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has also shown efficacy against B-cell malignancies that are resistant to other BTK inhibitors, such as ibrutinib. However, 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown. In addition, 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione may have limitations in terms of its bioavailability and pharmacokinetics, which may affect its efficacy in vivo.
将来の方向性
For 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione research include the evaluation of its safety and efficacy in clinical trials, as well as the identification of biomarkers that can predict response to 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. In addition, 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione may have potential applications in other B-cell malignancies, such as multiple myeloma and Waldenström macroglobulinemia. Further studies are also needed to determine the optimal dosing and treatment regimens for 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, as well as its potential for combination therapy with other anti-cancer agents.
合成法
The synthesis of 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material for the synthesis is 2-furylmethylamine, which is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the furan ring. The resulting compound is then reacted with 4-amino-2,3,5,6-tetrachloropyridine to form the key intermediate. The final coupling reaction involves the reaction of the intermediate with 3,5-dimethoxy-4-(pyrrolidin-1-yl)benzoic acid, which results in the formation of 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.
科学的研究の応用
1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro and in vivo studies have shown that 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione selectively inhibits BTK and suppresses B-cell receptor signaling, leading to the inhibition of B-cell proliferation and survival. 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.
特性
分子式 |
C16H13Cl4NO5 |
---|---|
分子量 |
441.1 g/mol |
IUPAC名 |
1,7,8,9-tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C16H13Cl4NO5/c1-24-16(25-2)14(19)8-9(15(16,20)11(18)10(14)17)13(23)21(12(8)22)6-7-4-3-5-26-7/h3-5,8-9H,6H2,1-2H3 |
InChIキー |
NCHAUGQPROWNLY-UHFFFAOYSA-N |
SMILES |
COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)N(C3=O)CC4=CC=CO4)Cl)OC |
正規SMILES |
COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)N(C3=O)CC4=CC=CO4)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。